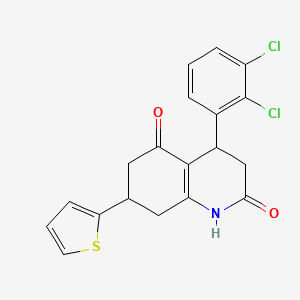

![molecular formula C18H27N3O3S B5601087 (4R)-1-(2,2-二甲基丙酰)-N-乙基-4-[(3-噻吩乙酰)氨基]-L-脯氨酰胺](/img/structure/B5601087.png)

(4R)-1-(2,2-二甲基丙酰)-N-乙基-4-[(3-噻吩乙酰)氨基]-L-脯氨酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of prolinamide derivatives, including compounds similar to the one , often involves catalytic reactions that yield chiral products. For instance, N-Tosyl-(S a)-binam-l-prolinamide has been used as an efficient catalyst for the aqueous aldol reaction, leading to the formation of chiral α-hydroxy-γ-keto carboxylic acids and esters with high diastereo- and enantioselectivities (Moles et al., 2014).

Molecular Structure Analysis

The molecular structure of prolinamide derivatives can be elucidated through spectroscopic methods and computational chemistry. For example, ethyl-4-[2-(thiocarbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate has been characterized by NMR, UV-Vis, FT-IR, and Mass spectroscopy, and its properties were evaluated using DFT calculations (Singh et al., 2013).

Chemical Reactions and Properties

Prolinamide derivatives are known for their role in catalyzing chemical reactions. L-Prolinamides have been active catalysts for direct aldol reactions, providing moderate to high enantioselectivities (Proceedings of the National Academy of Sciences of the United States of America, 2004). The catalytic activity and selectivity are influenced by the hydrogen bond donating ability of the amide N-H and the presence of terminal hydroxyl groups.

Physical Properties Analysis

The physical properties of prolinamide derivatives, such as solubility, melting point, and crystal structure, can be significantly affected by their molecular conformation. X-ray conformational analysis has been employed to study such properties in closely related compounds (Stensland & Castensson, 1982).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are key aspects of prolinamide derivatives. Studies have shown that the presence of certain functional groups and the molecular structure greatly influence these properties (Iijima et al., 1999). For instance, the substitution pattern and the nature of the substituents can affect the compound's ability to act as a catalyst or inhibitor in biochemical reactions.

科学研究应用

不对称催化

脯氨酰胺衍生物(包括来自 L-脯氨酸的衍生物)因其在催化直接醛醇反应中的作用而受到积极研究。这些化合物在各种醛醇反应中表现出中等至高的对映选择性,表明在手性分子合成中的潜在应用。例如,由 L-脯氨酸和脂肪族或芳香族胺制备的 L-脯氨酰胺已显示出催化直接醛醇反应,对芳香醛实现高达 93% ee 的对映选择性,对脂肪醛实现超过 99% ee 的对映选择性 (Tang et al., 2004)。

抗癌活性

一些脯氨酰胺衍生物表现出显着的细胞毒性和抗菌活性,表明它们在开发新的抗癌剂中的潜力。对取代的 N-(4'-硝基苯基)-L-脯氨酰胺的研究发现了对人癌细胞系具有显着肿瘤抑制活性的化合物,强调了 L-脯氨酰胺的抗增殖功效 (Osinubi et al., 2020)。

二肽的合成

新型 2H-氮杂环-3-胺的合成证明了脯氨酰胺衍生物在肽合成中的多功能性。这些化合物已被用作二肽的构件,展示了脯氨酰胺衍生物在合成复杂有机分子中的效用 (Breitenmoser et al., 2001)。

有机催化

脯氨酰胺衍生物也已被用作各种化学反应中的有机催化剂,包括酮的不对称转移氢化。这一应用在手性醇的合成中具有重要意义,手性醇在制药工业中很有价值 (J. T. F. and & A. Lavoie, 2001)。

属性

IUPAC Name |

(2S,4R)-1-(2,2-dimethylpropanoyl)-N-ethyl-4-[(2-thiophen-3-ylacetyl)amino]pyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3O3S/c1-5-19-16(23)14-9-13(10-21(14)17(24)18(2,3)4)20-15(22)8-12-6-7-25-11-12/h6-7,11,13-14H,5,8-10H2,1-4H3,(H,19,23)(H,20,22)/t13-,14+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICNMZYRJSHZXLV-KGLIPLIRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1CC(CN1C(=O)C(C)(C)C)NC(=O)CC2=CSC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)[C@@H]1C[C@H](CN1C(=O)C(C)(C)C)NC(=O)CC2=CSC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-methoxy-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5601006.png)

![5-{2-[(4-nitrobenzyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B5601017.png)

![N-{(3S*,4R*)-1-[(3-cyclohexyl-1H-pyrazol-4-yl)methyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5601043.png)

![4-(1H-imidazol-1-yl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B5601045.png)

![2-(3-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5601059.png)

![5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5601075.png)

![(3S)-1-[4-(dimethylamino)-1-naphthoyl]-N,N-dimethylazepan-3-amine](/img/structure/B5601078.png)

![4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-[5-(methoxymethyl)-2-furoyl]piperidine](/img/structure/B5601086.png)

![2-(3-methoxybenzyl)-8-[3-(1H-tetrazol-1-yl)propyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5601095.png)

![N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5601104.png)

![1-{[2-(3-pyridinyl)-5-pyrimidinyl]carbonyl}-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B5601111.png)